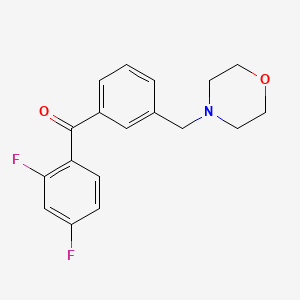

2,4-Difluoro-3'-morpholinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBHXFWGBAXLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643109 | |

| Record name | (2,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-28-4 | |

| Record name | Methanone, (2,4-difluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves two main stages:

- Formation of 2,4-difluorobenzophenone intermediate: This is often prepared by Friedel-Crafts acylation reactions involving fluorinated benzoyl chlorides and fluorobenzenes under Lewis acid catalysis (e.g., aluminum trichloride).

- Introduction of the morpholinomethyl group: This is commonly achieved by nucleophilic substitution or Grignard-type reactions using morpholinomethyl derivatives, such as 3'-morpholinomethyl phenyl magnesium bromide, reacting with the benzophenone intermediate.

This approach ensures selective substitution and high purity of the final product.

Detailed Synthetic Route

Step 1: Preparation of 2,4-Difluorobenzoyl Chloride

Starting from 2,4-difluorobenzoic acid or related precursors, conversion to the acyl chloride is performed using reagents like thionyl chloride or oxalyl chloride under controlled conditions.Step 2: Friedel-Crafts Acylation

The 2,4-difluorobenzoyl chloride reacts with an appropriate fluorinated aromatic compound (e.g., fluorobenzene) in the presence of aluminum trichloride (AlCl3) as a catalyst. The reaction is typically conducted at low temperatures (0–25 °C) to control selectivity and minimize side reactions. This step yields 2,4-difluorobenzophenone intermediates with high purity.Step 3: Preparation of 3'-Morpholinomethyl Phenyl Magnesium Bromide

The morpholinomethyl group is introduced by preparing the corresponding Grignard reagent from 3'-bromomethyl morpholine derivatives under anhydrous conditions in ether solvents.Step 4: Nucleophilic Addition to the Benzophenone

The Grignard reagent is reacted with the 2,4-difluorobenzophenone intermediate under controlled temperature to afford this compound after work-up.Step 5: Purification

The crude product is purified by recrystallization using solvents such as methanol or sherwood oil to achieve high purity (typically >99%).

Industrial Scale Considerations

- Use of automated reactors and continuous flow systems improves reaction control, yield, and reproducibility.

- Optimization of reaction parameters (temperature, molar ratios, catalyst loading) reduces waste and energy consumption.

- Solvent recovery and recycling are implemented to enhance sustainability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl chloride formation | 2,4-difluorobenzoic acid + SOCl2 | Reflux | 2–4 | >90 | Anhydrous conditions required |

| Friedel-Crafts acylation | 2,4-difluorobenzoyl chloride + fluorobenzene + AlCl3 | 0–25 | 0.5 | 85–90 | Controlled addition, stirring |

| Grignard reagent preparation | 3'-bromomethyl morpholine + Mg in ether | 0–25 | 1–2 | Quantitative | Anhydrous, inert atmosphere |

| Nucleophilic addition | Grignard reagent + benzophenone intermediate | 0–25 | 1–3 | 80–85 | Slow addition, quenching step |

| Purification (recrystallization) | Methanol or sherwood oil solvent | Ambient | 1–2 | - | Achieves >99% purity |

Research Findings and Analytical Data

- Purity: Gas chromatography and NMR analysis confirm purity >99% after recrystallization.

- Structural Confirmation:

- ^1H-NMR shows characteristic aromatic proton shifts consistent with difluoro substitution and morpholinomethyl group.

- Fluorine atoms influence chemical shifts and coupling patterns, aiding structural elucidation.

- Yield: Overall yield from starting materials to final product ranges from 70% to 85%, depending on scale and optimization.

- Impurity Profile: Minor impurities (<0.5%) include positional isomers and unreacted starting materials, effectively removed by purification.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Key Intermediate | 2,4-Difluorobenzophenone prepared via Friedel-Crafts acylation |

| Morpholinomethyl Introduction | Grignard reaction of 3'-morpholinomethyl phenyl magnesium bromide with benzophenone intermediate |

| Catalyst | Aluminum trichloride (AlCl3) for acylation |

| Solvents | Ether solvents for Grignard; methanol or sherwood oil for recrystallization |

| Reaction Temperature | 0–25 °C for acylation and nucleophilic addition |

| Purification | Recrystallization to achieve high purity |

| Industrial Scale | Automated reactors, continuous flow, solvent recycling |

Notes on Related Compounds and Preparation

- Preparation methods for related difluorobenzophenones (e.g., 2,4'-difluorobenzophenone, 4,4'-difluorobenzophenone) involve similar Friedel-Crafts acylation and hydrolysis steps but differ in substitution patterns and starting materials. These methods provide a foundation for synthesizing the 2,4-difluoro-3'-morpholinomethyl derivative by further functionalization.

- The morpholinomethyl group introduction via Grignard reagents or nucleophilic substitution is a common strategy to append amine-containing substituents on aromatic ketones.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted benzophenones.

Aplicaciones Científicas De Investigación

2,4-Difluoro-3’-morpholinomethyl benzophenone is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The morpholinomethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications.

Comparación Con Compuestos Similares

Key Observations:

Halogen Effects :

- Replacing chlorine (e.g., 2-chloro analog) with fluorine reduces molecular weight and alters lipophilicity. For instance, the 2,4-difluoro derivative (XLogP3 ≈ 3.2) is less lipophilic than its 2-chloro counterpart (XLogP3 = 3.4) due to fluorine’s smaller size and lower hydrophobicity .

- The 4-chloro-2-fluoro analog exhibits higher XLogP3 (3.7), likely due to the combined electron-withdrawing effects of Cl and F, which may enhance membrane permeability .

Morpholine vs. Thiomorpholine: The thiomorpholinomethyl derivative (C₁₈H₁₇F₂NOS) replaces morpholine’s oxygen with sulfur, increasing molecular weight and polar surface area.

Substituent Position: The 3'-morpholinomethyl group in the target compound vs. 2'-morpholinomethyl in the 4-chloro-2-fluoro analog introduces steric and electronic differences. A 3' substitution may allow better conformational flexibility for binding to biological targets compared to a 2' position .

Anti-Fungal and Anti-Inflammatory Potential

Benzophenones with electron-withdrawing substituents (e.g., F, Cl) and polar groups (e.g., morpholine) demonstrate enhanced anti-fungal and anti-inflammatory activities. For example:

Metabolic Stability

- Fluorine substitution generally enhances metabolic stability by resisting oxidative degradation. This contrasts with chlorine , which can form reactive intermediates .

- The morpholine moiety’s nitrogen may undergo metabolic N-oxidation, but fluorine’s electron-withdrawing effect could mitigate this, as observed in related compounds .

Crystallographic and Intermolecular Interactions

Single-crystal studies of benzophenones (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) reveal that substituents govern packing patterns. For instance:

- Hydrogen bonding : Morpholine’s oxygen in the target compound may form O–H⋯O bonds, stabilizing crystal lattices. Thiomorpholine analogs lack this capability, leading to weaker intermolecular interactions .

- Dihedral angles : The angle between aromatic rings (e.g., 57.45° in a fluorinated analog) influences molecular planarity and stacking, which correlates with solubility and bioavailability .

Actividad Biológica

2,4-Difluoro-3'-morpholinomethyl benzophenone (CAS No. 898792-28-4) is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with two fluorine atoms at the 2 and 4 positions and a morpholinomethyl substituent at the 3' position. This configuration enhances its interaction with biological molecules, making it a valuable subject for research.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C16H16F2N2O |

| Molecular Weight | 296.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The morpholinomethyl group enhances binding affinity, allowing the compound to inhibit enzyme activity effectively by occupying active or allosteric sites. This inhibition can prevent substrate binding and subsequent catalysis, thereby modulating various cellular processes.

Key Mechanisms

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It influences the binding of ligands to proteins, affecting signaling pathways.

Applications in Research

This compound is utilized across various scientific disciplines:

- Chemistry : Acts as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its effects on cellular processes and interactions with biological macromolecules.

- Pharmaceutical Development : Explored as a potential lead compound for drug development due to its bioactive properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Protein Interaction

Research focused on the compound's ability to modulate protein-ligand interactions within cellular signaling pathways. The findings demonstrated that the compound could enhance or inhibit receptor activation depending on the context, highlighting its versatility as a biological tool.

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzophenone | Lacks morpholinomethyl group | Different reactivity and properties |

| 3'-Morpholinomethyl benzophenone | No fluorine atoms | Altered interaction dynamics |

| 4-Morpholinomethyl benzophenone | Different substitution pattern | Variations in efficacy |

Q & A

What are the common synthetic routes for preparing 2,4-Difluoro-3'-morpholinomethyl benzophenone?

Basic Research Question

The synthesis typically involves Friedel-Crafts acylation , a method widely used for benzophenone derivatives. For example, a similar compound, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, was synthesized using anhydrous AlCl₃ as a catalyst in dry nitrobenzene under reflux . For the target compound, modifications include introducing fluorine substituents at the 2- and 4-positions and coupling the morpholinomethyl group via nucleophilic substitution or Mannich reactions. Key steps:

- Halogenation : Fluorination of precursor aromatic rings using agents like HF or DAST.

- Morpholinomethylation : Reaction of a benzaldehyde intermediate with morpholine and formaldehyde under acidic conditions.

- Purification : Column chromatography or recrystallization (e.g., ethanol or ether) to isolate the final product .

How is this compound characterized for structural confirmation?

Basic Research Question

Characterization combines spectroscopic and crystallographic methods :

- NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR resolves morpholinomethyl protons and carbonyl environments.

- X-ray Diffraction : Single-crystal analysis confirms bond angles (e.g., C=O at ~1.23 Å) and dihedral angles between aromatic rings (e.g., ~57° in benzophenone analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

- IR Spectroscopy : Confirms C=O stretch (~1660 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

How does the morpholinomethyl group influence the compound’s physicochemical properties?

Advanced Research Question

The morpholinomethyl moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates hydrogen-bonding interactions . For instance:

- Solvatochromism : The morpholine nitrogen participates in hydrogen bonding with protic solvents, altering UV-Vis absorption maxima. This is analogous to benzophenone derivatives, where water forms H-bonds with the carbonyl group (~7.7 ps lifetime) .

- Lipophilicity : Calculated logP values (via software like ChemAxon) predict membrane permeability, critical for biological studies.

- Thermal Stability : DSC/TGA analyses reveal decomposition temperatures influenced by the morpholine’s electron-donating effects .

What are the environmental fate and degradation pathways of this compound?

Advanced Research Question

While parent benzophenones are classified as low ecological hazards , fluorinated analogs may exhibit enhanced persistence . Methodological approaches include:

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic media, tracking degradation via HPLC or LC-MS. Fluorine substituents may slow breakdown due to C-F bond stability.

- Microbial Metabolism : Use soil or wastewater microcosms to assess biodegradation. GC-MS can detect intermediates like 2,4-difluorobenzoic acid .

- Ecotoxicity Assays : Evaluate effects on Daphnia magna or algae growth, comparing to non-fluorinated benzophenones .

How can researchers evaluate the biological activity of this compound?

Advanced Research Question

Focus on structure-activity relationships (SAR) and mechanistic studies:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC determination). Morpholinomethyl groups in triazole derivatives have shown inhibitory effects on M. bovis .

- Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., FRET). The fluorinated aryl groups may enhance binding to hydrophobic enzyme pockets.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values. Compare to benzophenone-3, which exhibits endocrine-disruption potential .

What photophysical applications are feasible for this compound?

Advanced Research Question

The benzophenone core enables applications in fluorescence materials and photo-crosslinking :

- Fluorescence Quenching Studies : Measure emission spectra in solvents of varying polarity. The morpholinomethyl group may stabilize excited states via H-bonding, as seen in benzophenone-based AIE (aggregation-induced emission) systems .

- Photoinitiators : Test UV-induced crosslinking efficiency in polymer matrices (e.g., acrylates). Benzophenone derivatives are used in medical adhesives due to radical generation under UV light .

- Sensor Development : Functionalize nanoparticles (e.g., silica) with the compound for metal ion detection (e.g., Cu²⁺) via fluorescence quenching .

How can researchers resolve contradictions in reported data on benzophenone derivatives?

Advanced Research Question

Address discrepancies (e.g., toxicity vs. therapeutic potential) through:

- Meta-Analysis : Compare datasets from IARC, EFSA, and academic studies, focusing on substituent-specific effects. Fluorine and morpholine groups may reduce carcinogenicity relative to unsubstituted benzophenone .

- Computational Modeling : Use DFT (Density Functional Theory) to predict metabolic pathways (e.g., CYP450-mediated oxidation) and compare with experimental metabolite profiles .

- Dose-Response Studies : Replicate conflicting assays under standardized conditions (e.g., OECD guidelines) to isolate variables like impurity levels or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.